Dimethyl [2-(4-chlorobenzyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,3-oxazol-4-yl]phosphonate
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Overview
Description
DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE is a complex organic compound that features a phosphonate group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the phosphonate group. Key reagents include 4-chlorobenzyl chloride, 3,4-dimethoxyphenethylamine, and dimethyl phosphite. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphonate group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction could produce phosphonates with different alkyl groups.
Scientific Research Applications
DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- DIMETHYL {2-[(4-BROMOPHENYL)METHYL]-5-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE
- DIMETHYL {2-[(4-FLUOROPHENYL)METHYL]-5-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE
Uniqueness
The uniqueness of DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity or biological activity due to the presence of the 4-chlorophenyl group.
Properties
Molecular Formula |
C22H26ClN2O6P |
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Molecular Weight |
480.9 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-dimethoxyphosphoryl-1,3-oxazol-5-amine |
InChI |
InChI=1S/C22H26ClN2O6P/c1-27-18-10-7-16(13-19(18)28-2)11-12-24-21-22(32(26,29-3)30-4)25-20(31-21)14-15-5-8-17(23)9-6-15/h5-10,13,24H,11-12,14H2,1-4H3 |
InChI Key |
SBRHZIBTHPWVOV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=C(N=C(O2)CC3=CC=C(C=C3)Cl)P(=O)(OC)OC)OC |
Origin of Product |
United States |
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